molecular formula C47H47ClN2O3S B1387894 2-((E)-2-((E)-2-Chloro-3-((E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-benzo[g]indol-2-ylidene)ethylidene)cyclohex-1-en-1-yl)vinyl)-1,3,3-trimethyl-3H-benzo[g]indol-1 CAS No. 309967-80-4

2-((E)-2-((E)-2-Chloro-3-((E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-benzo[g]indol-2-ylidene)ethylidene)cyclohex-1-en-1-yl)vinyl)-1,3,3-trimethyl-3H-benzo[g]indol-1

Cat. No. B1387894
M. Wt: 755.4 g/mol
InChI Key: RLNNNRUBFZNUNK-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound would be described in terms of its molecular formula, structure, and possibly its purpose or role in a larger system (such as a metabolic pathway in a biological context, or a step in a chemical reaction).



Synthesis Analysis

Researchers would detail how the compound is synthesized, including the starting materials, reaction conditions, and any catalysts used.



Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry might be used to determine the compound’s structure.



Chemical Reactions Analysis

The compound’s behavior in chemical reactions would be studied, which could include its reactivity, what other compounds it reacts with, and what products are formed.



Physical And Chemical Properties Analysis

The compound’s physical and chemical properties (such as melting point, boiling point, solubility, etc.) would be determined.


Safety And Hazards

Any safety precautions that need to be taken when handling the compound would be detailed, as well as any potential hazards it might pose.


Future Directions

Based on all of the above information, researchers might suggest future directions for study, such as potential applications for the compound, or further experiments to learn more about it.


Please consult with a professional chemist or a relevant expert for accurate information. This is a general guideline and may not apply to all compounds.


properties

IUPAC Name

(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-(1,3,3-trimethylbenzo[g]indol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1,3,3-trimethylbenzo[g]indole;4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H40ClN2.C7H8O3S/c1-39(2)32-22-18-26-12-7-9-16-30(26)37(32)42(5)34(39)24-20-28-14-11-15-29(36(28)41)21-25-35-40(3,4)33-23-19-27-13-8-10-17-31(27)38(33)43(35)6;1-6-2-4-7(5-3-6)11(8,9)10/h7-10,12-13,16-25H,11,14-15H2,1-6H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLNNNRUBFZNUNK-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1(C2=C(C3=CC=CC=C3C=C2)[N+](=C1C=CC4=C(C(=CC=C5C(C6=C(N5C)C7=CC=CC=C7C=C6)(C)C)CCC4)Cl)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1(C2=C(C3=CC=CC=C3C=C2)[N+](=C1/C=C/C4=C(/C(=C/C=C/5\C(C6=C(N5C)C7=CC=CC=C7C=C6)(C)C)/CCC4)Cl)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H47ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

755.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((E)-2-((E)-2-Chloro-3-((E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-benzo[g]indol-2-ylidene)ethylidene)cyclohex-1-en-1-yl)vinyl)-1,3,3-trimethyl-3H-benzo[g]indol-1

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-((E)-2-((E)-2-Chloro-3-((E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-benzo[g]indol-2-ylidene)ethylidene)cyclohex-1-en-1-yl)vinyl)-1,3,3-trimethyl-3H-benzo[g]indol-1
Reactant of Route 2
2-((E)-2-((E)-2-Chloro-3-((E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-benzo[g]indol-2-ylidene)ethylidene)cyclohex-1-en-1-yl)vinyl)-1,3,3-trimethyl-3H-benzo[g]indol-1
Reactant of Route 3
2-((E)-2-((E)-2-Chloro-3-((E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-benzo[g]indol-2-ylidene)ethylidene)cyclohex-1-en-1-yl)vinyl)-1,3,3-trimethyl-3H-benzo[g]indol-1
Reactant of Route 4
2-((E)-2-((E)-2-Chloro-3-((E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-benzo[g]indol-2-ylidene)ethylidene)cyclohex-1-en-1-yl)vinyl)-1,3,3-trimethyl-3H-benzo[g]indol-1
Reactant of Route 5
2-((E)-2-((E)-2-Chloro-3-((E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-benzo[g]indol-2-ylidene)ethylidene)cyclohex-1-en-1-yl)vinyl)-1,3,3-trimethyl-3H-benzo[g]indol-1
Reactant of Route 6
2-((E)-2-((E)-2-Chloro-3-((E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-benzo[g]indol-2-ylidene)ethylidene)cyclohex-1-en-1-yl)vinyl)-1,3,3-trimethyl-3H-benzo[g]indol-1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.